Functional Group Differentiation: Secondary Alcohol vs. Ketone in Solubility and Synthetic Versatility
The target compound's secondary alcohol functional group provides a hydrogen-bond donor (HBD) count of 1, while the corresponding ketone analog (1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one, CAS 58722-35-3) has an HBD count of 0 . This single HBD difference alters both the compound's solubility profile and its capacity for intermolecular interactions with biological targets. The alcohol can serve as a handle for esterification, etherification, or oxidation reactions, providing synthetic entry points unavailable with the ketone . Furthermore, the alcohol is commercially available as both racemate and single enantiomers (R and S), enabling stereochemical control in downstream synthesis, a capability not offered by the achiral ketone .
| Evidence Dimension | Hydrogen-bond donor count and synthetic functional group versatility |
|---|---|
| Target Compound Data | HBD = 1 (secondary alcohol); Chiral center = 1; Fsp³ = 0.5 |
| Comparator Or Baseline | 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one (CAS 58722-35-3): HBD = 0; Chiral center = 0 [1] |
| Quantified Difference | ΔHBD = +1 (alcohol vs. ketone); ΔChiral centers = +1 |
| Conditions | Physicochemical parameter comparison using Fluorochem and ChemBase vendor data |
Why This Matters
For procurement decisions, the presence of the secondary alcohol provides both a hydrogen-bond donor for target engagement and a versatile synthetic handle absent in the ketone analog, justifying selection when these features are required by the synthetic or screening workflow.
- [1] ChemBase. 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one. CAS 58722-35-3. Molecular formula C12H15NO4S. logP: 0.857. View Source
